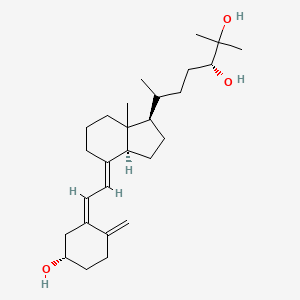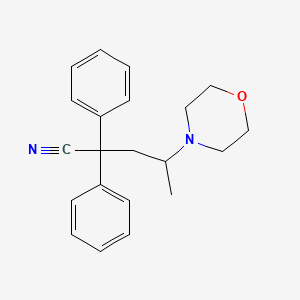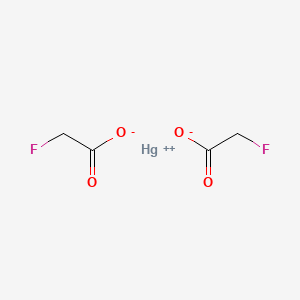
Mercury (II) fluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury (II) fluoroacetate is a chemical compound that contains mercury in its +2 oxidation state and a fluoroacetate group. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and the potential hazards it poses to both the environment and human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury (II) fluoroacetate can be synthesized through the reaction of mercury (II) oxide with fluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the safe handling of the toxic materials involved. The general reaction is as follows:
HgO+2CH2FCOOH→Hg(CH2FCOO)2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of both the reactants and the product. The use of specialized equipment to handle and contain mercury vapors and fluoroacetic acid is essential to prevent environmental contamination and ensure worker safety.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury (II) fluoroacetate undergoes various chemical reactions, including:
Oxidation: Mercury (II) can be oxidized to form mercury (II) oxide.
Reduction: Mercury (II) can be reduced to elemental mercury.
Substitution: The fluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or zinc can reduce mercury (II) to elemental mercury.
Substitution: Nucleophiles such as hydroxide ions or amines can substitute the fluoroacetate group.
Major Products Formed
Oxidation: Mercury (II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted mercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mercury (II) fluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with enzymes.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Utilized in the production of certain specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of mercury (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. The compound inhibits the enzyme aconitase in the tricarboxylic acid cycle, leading to the accumulation of toxic intermediates and disruption of cellular metabolism. This inhibition is due to the formation of a stable complex between mercury (II) and the enzyme, preventing its normal function.
Vergleich Mit ähnlichen Verbindungen
Mercury (II) fluoroacetate can be compared with other mercury compounds such as:
Mercury (II) chloride: Similar in toxicity but differs in its chemical structure and reactivity.
Mercury (II) acetate: Shares some chemical properties but has different applications and reactivity.
Mercury (II) nitrate: Also highly toxic, used in different industrial and research applications.
This compound is unique due to the presence of the fluoroacetate group, which imparts distinct chemical properties and reactivity compared to other mercury compounds.
Conclusion
This compound is a compound of significant interest in various fields of scientific research due to its unique chemical properties and high toxicity Its preparation, chemical reactions, and applications are well-studied, although its use is limited by safety concerns
Eigenschaften
CAS-Nummer |
63905-89-5 |
|---|---|
Molekularformel |
C4H4F2HgO4 |
Molekulargewicht |
354.66 g/mol |
IUPAC-Name |
2-fluoroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3FO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
OBZWHGFOMFLASW-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Hg+2] |
Verwandte CAS-Nummern |
144-49-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


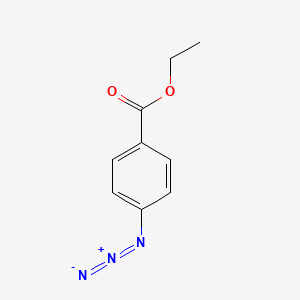
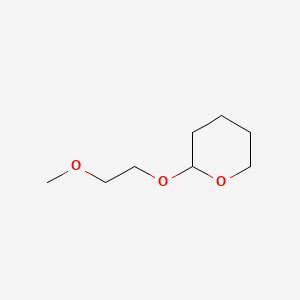
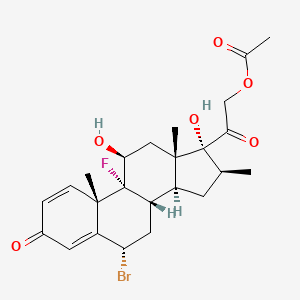
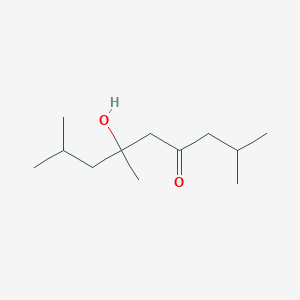

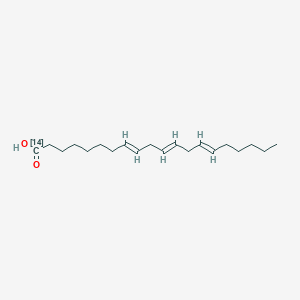
![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)

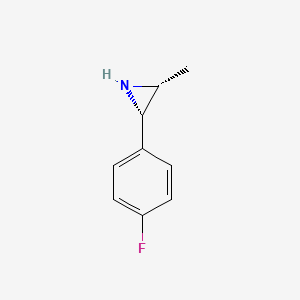
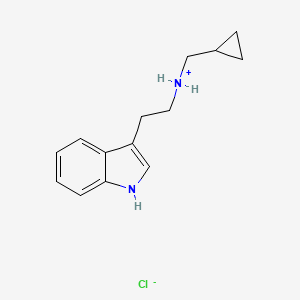
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
![N,N'-1,3-Propanediylbis[2-bromoacetamide]](/img/structure/B13418832.png)
